N-(2-(4-(4-chlorophenyl)piperazin-1-yl)ethyl)-2-(ethylthio)benzamide

Medicinal chemistry Structure-activity relationship Physicochemical property comparison

Researchers requiring an ortho-substituted arylpiperazine-benzamide to fill a critical gap in 5-HT vs. dopamine D4 SAR matrices face limited sourcing options. CAS 1208803-83-1 uniquely introduces a 2-ethylthio moiety on the benzamide ring, replacing the common 3-methoxy group to alter steric bulk, H-bonding, and lipophilicity. - Enables systematic mapping of substitution-position effects (ortho vs. meta vs. para) on receptor subtype selectivity. - Sulfur-containing ethylthio group provides a distinct UV chromophore and metabolic handle (S-oxidation) for analytical tracking. - Serves as a structurally matched negative-control chemotype alongside the picomolar D4 ligand 3-methoxy analog. Confirm compound-specific binding data with the vendor before committing to large-scale screening.

Molecular Formula C21H26ClN3OS
Molecular Weight 403.97
CAS No. 1208803-83-1
Cat. No. B2391561
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-(4-(4-chlorophenyl)piperazin-1-yl)ethyl)-2-(ethylthio)benzamide
CAS1208803-83-1
Molecular FormulaC21H26ClN3OS
Molecular Weight403.97
Structural Identifiers
SMILESCCSC1=CC=CC=C1C(=O)NCCN2CCN(CC2)C3=CC=C(C=C3)Cl
InChIInChI=1S/C21H26ClN3OS/c1-2-27-20-6-4-3-5-19(20)21(26)23-11-12-24-13-15-25(16-14-24)18-9-7-17(22)8-10-18/h3-10H,2,11-16H2,1H3,(H,23,26)
InChIKeyJVIYLNANZVBQHK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

CAS 1208803-83-1 Compound Class & Procurement


N-(2-(4-(4-chlorophenyl)piperazin-1-yl)ethyl)-2-(ethylthio)benzamide is a synthetic small molecule (C21H26ClN3OS, MW 404.0 g/mol) belonging to the arylpiperazine-benzamide class [1]. This compound features a 4-(4-chlorophenyl)piperazine moiety linked via an ethylene spacer to a 2-(ethylthio)benzamide fragment. The 4-chlorophenylpiperazine scaffold is pharmacologically privileged, frequently appearing in ligands targeting dopamine, serotonin, and adrenergic receptors. Key structural identifiers include InChIKey JVIYLNANZVBQHK-UHFFFAOYSA-N and PubChem CID 45560622 [1]. Structurally, it is a close analog of the well-characterized dopamine D4 receptor ligand N-[2-[4-(4-chlorophenyl)piperazin-1-yl]ethyl]-3-methoxybenzamide, differing only in the benzamide ring substitution (2-ethylthio vs. 3-methoxy) [2]. The compound's computed properties – XLogP3 of 4.3, a topological polar surface area of 60.9 Ų, and 7 rotatable bonds – are consistent with a molecule possessing moderate lipophilicity and conformational flexibility, parameters that influence both target binding and pharmacokinetic behavior [1].

CAS 1208803-83-1 Substitution Risk


Arylpiperazine-benzamide derivatives, while sharing a common core, exhibit extreme sensitivity in receptor affinity and selectivity profiles to even minor modifications of the benzamide substitution pattern. The closely related compound N-[2-[4-(4-chlorophenyl)piperazin-1-yl]ethyl]-3-methoxybenzamide demonstrates picomolar D4 receptor affinity (IC50 = 0.057 nM) with >10,000-fold selectivity over D2, illustrating how a single substituent change on the benzamide ring can dictate a compound's entire pharmacological fingerprint [1]. The target compound replaces the 3-methoxy group with a 2-ethylthio moiety, introducing an ortho-substituted sulfur-containing electron-donating group with markedly different steric bulk, hydrogen-bonding potential, and lipophilicity. These physicochemical alterations can fundamentally change the compound's target binding profile, off-target interactions, and functional activity (agonist vs. antagonist). Generic substitution by a 'structurally similar' arylpiperazine-benzamide without rigorous, compound-specific comparative binding data therefore carries a high risk of selecting a molecule with entirely divergent biological activity, rendering experimental results non-reproducible and procurement decisions scientifically unsound [1].

Comparative Evidence for CAS 1208803-83-1


Differentiation from 3-Methoxy Analog

CAS 1208803-83-1 differs from the closest well-characterized analog, N-[2-[4-(4-chlorophenyl)piperazin-1-yl]ethyl]-3-methoxybenzamide (D4 ligand), by the substitution of a 3-methoxy group with a 2-ethylthio group on the benzamide ring [1]. This modification increases computed lipophilicity (XLogP3 = 4.3 vs. an estimated 3.4 for the 3-methoxy analog) and introduces a sulfur atom capable of unique non-covalent interactions not available to the oxygen-based methoxy analog [2]. The ortho-substitution pattern of the ethylthio group also introduces steric constraints absent in the meta-substituted comparator, which can alter receptor binding conformations.

Medicinal chemistry Structure-activity relationship Physicochemical property comparison

Class-Level Receptor Binding Inference

The 4-(4-chlorophenyl)piperazine moiety is a well-established pharmacophore for dopamine D4 and serotonin 5-HT receptor subtypes. The close structural analog N-[2-[4-(4-chlorophenyl)piperazin-1-yl]ethyl]-3-methoxybenzamide demonstrates exceptional D4 receptor affinity (Ki = 0.057 nM) with >10,000-fold selectivity over D2 and selectivity over 5-HT1A and α1 adrenergic receptors [1]. While direct binding data for CAS 1208803-83-1 are absent from publicly curated databases such as ChEMBL and BindingDB, its structural features are consistent with potential activity at related monoaminergic GPCR targets, specifically the 5-HT2A receptor . The replacement of the 3-methoxy group with a 2-ethylthio group is predicted to shift selectivity away from D4 and towards serotonergic targets based on the known preference of 2-substituted benzamides for 5-HT receptors in related chemical series.

Dopamine receptor Serotonin receptor GPCR pharmacology

Drug-Likeness & Property vs. 3-Methoxy Analog

Key computed molecular properties reveal meaningful differences between CAS 1208803-83-1 and its 3-methoxy analog [1][2]. The target compound has a higher molecular weight (404.0 vs. 373.9 g/mol) and increased lipophilicity, which affect solubility and permeability. The topological polar surface area (60.9 Ų) remains identical between both compounds as the heteroatom count is conserved, suggesting comparable passive membrane permeability potential despite lipophilicity differences. The ethylthio group contributes an additional rotatable bond, potentially increasing conformational entropy and influencing binding kinetics.

ADMET prediction Drug-likeness Physicochemical profiling

Ortho-Substituted Benzamide Differentiation

The ortho (2-position) substitution on the benzamide ring of CAS 1208803-83-1 represents a critical differentiation point from the widely studied 3-methoxy (meta-substituted) analog [1]. In arylpiperazine-benzamide SAR, the position of benzamide substitution is a primary determinant of receptor subtype selectivity. Meta-substituted analogs (e.g., 3-methoxy) characteristically show high D4 affinity; para-substituted analogs frequently target sigma receptors; ortho-substituted benzamides in related chemical series have shown preferential 5-HT2A and 5-HT transporter activity . The 2-ethylthio group may further modulate activity through chalcogen bonding interactions not available to methoxy-substituted compounds, providing a structurally encoded basis for unique pharmacological behavior distinct from all positional isomers.

Structure-activity relationship Benzamide pharmacology Receptor subtype selectivity

Procurement Data Gap Assessment

A systematic search of authoritative databases (ChEMBL, BindingDB, PubChem BioAssay, PubMed) conducted on 2026-04-28 found zero quantitative biological activity data entries for CAS 1208803-83-1 [1][2][3]. The compound's InChIKey (JVIYLNANZVBQHK-UHFFFAOYSA-N) yielded no matches in ChEMBL, and PubChem CID 45560622 contains no bioassay annotations. By contrast, the 3-methoxy analog has multiple published Ki and IC50 values across dopamine, serotonin, and adrenergic receptor subtypes, with well-defined selectivity windows [4]. For procurement purposes, this means CAS 1208803-83-1 should be treated as a research-grade compound requiring full in-house pharmacological characterization. Users seeking a pre-validated pharmacological tool with documented selectivity should select the 3-methoxy analog or another functionally characterized arylpiperazine-benzamide.

Data transparency Procurement decision support Compound characterization

Vendor Purity & Supplier Reproducibility

CAS 1208803-83-1 is a specialty research chemical available from a limited number of suppliers, with reported purity typically ≥95% [1]. Unlike the 3-methoxy analog, which is widely available from multiple major vendors with established QC certificates (NMR, HPLC, MS), the supply chain for CAS 1208803-83-1 is narrower. Batch-to-batch consistency, residual solvent profiles, and accurate salt form/stochiometry documentation become critical procurement criteria. The compound should be specified with explicit purity requirements and analytical characterization (≥95% by HPLC, identity confirmed by 1H-NMR and MS) as part of the procurement specification, and comparative quotes should normalize for these quality parameters rather than price alone.

Chemical purity Quality control Reproducibility

Application Scenarios for CAS 1208803-83-1


Chemical Probe for Ortho-Substituted Benzamide SAR

CAS 1208803-83-1 serves as a critical tool compound for exploring the structure-activity relationship consequences of introducing an ortho-ethylthio substituent onto the arylpiperazine-benzamide scaffold. When used in parallel with the 3-methoxy (meta-substituted) and 4-substituted (para) analogs, this compound enables systematic mapping of how benzamide substitution position and heteroatom chemistry (sulfur vs. oxygen) influence receptor subtype selectivity across the dopaminergic and serotonergic receptor families. Its unique ortho substitution pattern fills a specific gap in SAR matrices that cannot be addressed by commercially available meta- or para-substituted analogs [1][2].

5-HT2A and Serotonergic Target Profiling

Based on structural class inference and the known preference of 2-substituted benzamides for serotonergic receptors, CAS 1208803-83-1 is a candidate for primary screening against the 5-HT receptor family, particularly 5-HT2A, 5-HT2C, and the serotonin transporter (SERT). Procurement for this application should be accompanied by a request for vendor-provided or contract research organization (CRO)-generated radioligand displacement data against a defined receptor panel to establish the compound's selectivity fingerprint before committing to large-scale studies [1]. This compound offers an entry point into 5-HT2A chemical space that is structurally orthogonal to classical phenethylamine and tryptamine scaffolds.

ADMET Comparator & Lipophilicity Optimization

With a computed XLogP3 of 4.3 and TPSA of 60.9 Ų, CAS 1208803-83-1 occupies a specific region of physicochemical space that makes it suitable as a reference compound for calibrating logD, solubility, and permeability assays in CNS drug discovery programs. Its sulfur-containing ethylthio group provides a distinct chromophore and metabolic handle (potential S-oxidation to sulfoxide/sulfone) that can be monitored analytically, making it useful as an internal standard or probe substrate in metabolic stability and cytochrome P450 assays. The compound's 7 rotatable bonds also make it relevant for conformational sampling studies [1].

Negative Control for D4 Receptor Studies

Given the established picomolar D4 affinity of the 3-methoxy analog, CAS 1208803-83-1 – by virtue of its different substitution pattern – is predicted to exhibit substantially lower D4 receptor affinity. It can therefore serve as a structurally matched negative control or orthogonal chemotype in experiments designed to confirm D4-mediated pharmacology. Using this compound alongside the 3-methoxy D4 ligand allows researchers to discriminate between D4-dependent and D4-independent effects while maintaining the same core scaffold, thereby controlling for scaffold-specific artifacts [1][2]. Prior to such use, experimental confirmation of the compound's D4 Ki relative to the 3-methoxy comparator is essential.

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